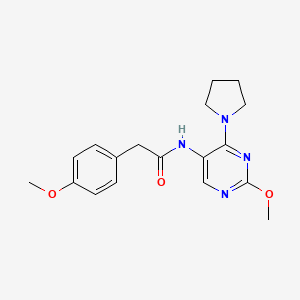
N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide, also known as MPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPPA is a pyrimidine derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
Wirkmechanismus
N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide acts as a selective inhibitor of the protein kinase CK2, which plays a role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound binds to the ATP-binding site of CK2, inhibiting its activity and leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis through the regulation of various signaling pathways. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects and improve cognitive function through the regulation of oxidative stress and inflammation. Inflammation research has also shown promising results with this compound, as it has been shown to reduce inflammation through the regulation of cytokine expression.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide has several advantages for lab experiments, including its high purity, stability, and selectivity for CK2 inhibition. However, this compound also has limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.
Zukünftige Richtungen
Future research on N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide could focus on its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. Additionally, further studies could investigate the optimal dosing and delivery methods for this compound, as well as potential combination therapies with other drugs. Finally, research could also focus on the development of this compound analogs with improved pharmacokinetic and pharmacodynamic properties.
Synthesemethoden
N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-amine with 4-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain this compound in high purity.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In neurodegenerative disorders, this compound has been studied for its neuroprotective effects and potential to improve cognitive function. Inflammation research has also shown promising results with this compound, as it has been shown to reduce inflammation in various animal models.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-methoxy-4-pyrrolidin-1-ylpyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-14-7-5-13(6-8-14)11-16(23)20-15-12-19-18(25-2)21-17(15)22-9-3-4-10-22/h5-8,12H,3-4,9-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOSGQQJPWDFJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CN=C(N=C2N3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

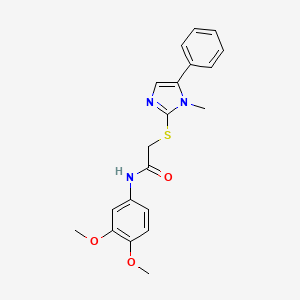
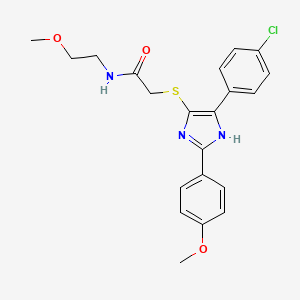
![N-[2-Tert-butyl-5-(furan-2-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2624593.png)
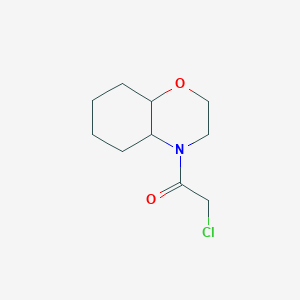

![2-chloro-6-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2624596.png)
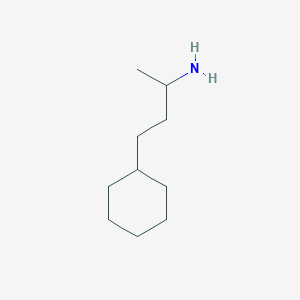
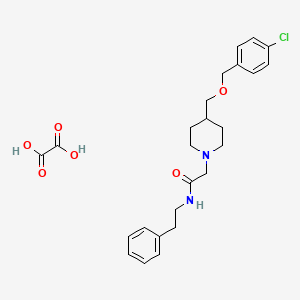

![4-[[6-bromo-4-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2624604.png)
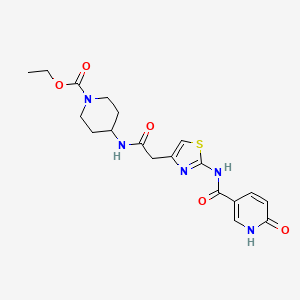
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2624609.png)
![5lambda6-Thia-8-azaspiro[3.5]nonane 5,5-dioxide;hydrochloride](/img/structure/B2624611.png)
![2-Phenyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione](/img/structure/B2624612.png)